molecular formula C6H9FN2O3S B12547420 5-Fluoropyrimidine-2,4(1H,3H)-dione--(methanesulfinyl)methane (1/1) CAS No. 828935-76-8

5-Fluoropyrimidine-2,4(1H,3H)-dione--(methanesulfinyl)methane (1/1)

Cat. No.: B12547420
CAS No.: 828935-76-8
M. Wt: 208.21 g/mol
InChI Key: FAXFJGBICSUCQT-UHFFFAOYSA-N
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Description

5-Fluoropyrimidine-2,4(1H,3H)-dione–(methanesulfinyl)methane (1/1) is a fluorinated pyrimidine derivative. Fluorinated pyrimidines are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of fluorine atoms in the pyrimidine ring significantly alters the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the conversion of an amino group to a fluorine atom using diazonium salts . Another method is the Umemoto reaction, which uses hypervalent iodine reagents to introduce fluorine atoms .

Industrial Production Methods

Industrial production of fluorinated pyrimidines often involves large-scale chemical reactions under controlled conditions. The use of fluorinating agents such as sulfur tetrafluoride (SF4) and diethylaminosulfur trifluoride (DAST) is common in industrial settings . These reactions are typically carried out in specialized reactors to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyrimidine-2,4(1H,3H)-dione–(methanesulfinyl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Fluoropyrimidine-2,4(1H,3H)-dione–(methanesulfinyl)methane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoropyrimidine-2,4(1H,3H)-dione–(methanesulfinyl)methane involves its interaction with specific molecular targets. In cancer therapy, the compound inhibits thymidylate synthase, leading to the disruption of DNA synthesis and cell proliferation . The fluorine atoms in the compound enhance its binding affinity to the enzyme, making it a potent inhibitor.

Properties

CAS No.

828935-76-8

Molecular Formula

C6H9FN2O3S

Molecular Weight

208.21 g/mol

IUPAC Name

5-fluoro-1H-pyrimidine-2,4-dione;methylsulfinylmethane

InChI

InChI=1S/C4H3FN2O2.C2H6OS/c5-2-1-6-4(9)7-3(2)8;1-4(2)3/h1H,(H2,6,7,8,9);1-2H3

InChI Key

FAXFJGBICSUCQT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C.C1=C(C(=O)NC(=O)N1)F

Origin of Product

United States

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